2-(4-Formylphenoxy)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

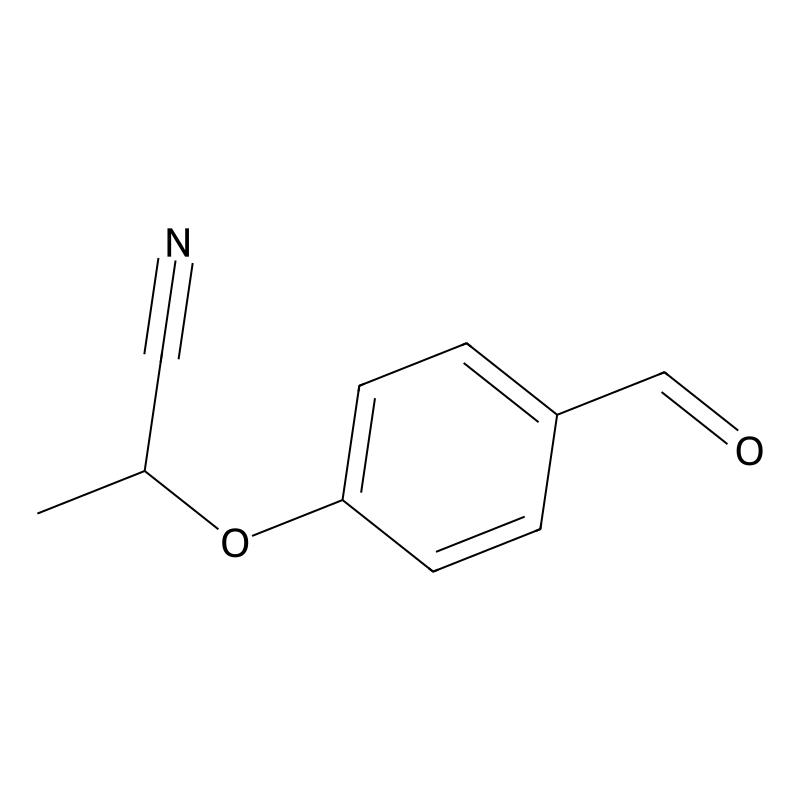

2-(4-Formylphenoxy)propanenitrile is an organic compound characterized by its unique structure, which includes a propanenitrile group attached to a phenoxy group with a formyl substituent. Its molecular formula is , and it has a molecular weight of approximately 175.18 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.

Availability of Information

Scientific research results are often published in academic journals or presented at conferences. These resources are typically not available to the general public without a paid subscription or affiliation with a research institution.

Chemical Properties for Research Design

Some basic information about the compound's structure and properties can be found from chemical suppliers [, ]. This information can be helpful for researchers who are interested in designing experiments to study the potential applications of 2-(4-Formylphenoxy)propanenitrile.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, allowing for the formation of amines or carboxylic acids upon hydrolysis.

- Reduction: This compound can be reduced to yield corresponding amines or aldehydes, depending on the conditions used.

- Oxidation: The compound can also be oxidized to form carboxylic acids or other oxidized derivatives, expanding its reactivity profile .

The synthesis of 2-(4-Formylphenoxy)propanenitrile typically involves the following steps:

- Starting Materials: The synthesis can begin with commercially available precursors such as 4-formylphenol and appropriate nitriles.

- Reaction Conditions: Common methods include nucleophilic substitution reactions where the phenolic hydroxyl group reacts with a suitable alkyl halide under basic conditions.

- Purification: Post-synthesis, the product is usually purified through recrystallization or chromatography to achieve the desired purity levels .

2-(4-Formylphenoxy)propanenitrile has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory drugs.

- Material Science: Its unique chemical properties could be leveraged in creating novel materials with specific functionalities .

Several compounds share structural similarities with 2-(4-Formylphenoxy)propanenitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(3-Formylphenoxy)propanenitrile | Similar phenoxy and nitrile groups | Different substitution pattern |

| 2-(4-Isobutylphenyl)propanenitrile | Isobutyl group instead of formyl | Potentially different biological activity |

| 3-(4-Cyanophenoxy)propanenitrile | Cyanide group instead of formyl | Enhanced reactivity due to cyanide |

These compounds illustrate variations in substituents that may influence their biological activities and chemical reactivities, showcasing the uniqueness of 2-(4-Formylphenoxy)propanenitrile within this class of compounds .

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant